molecular formula C16H14ClFOS B1324871 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-45-8

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324871
CAS No.: 898781-45-8
M. Wt: 308.8 g/mol
InChI Key: DKJXPGSXEUOUHN-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0) is a halogenated propiophenone derivative with a molecular formula of C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol . Its structure features a propiophenone backbone substituted with a 4-thiomethylphenyl group at the 3-position and halogen atoms (chloro and fluoro) at the 3' and 4' positions of the adjacent aromatic ring (Fig. 1). The thiomethyl (-SCH₃) group introduces unique electronic and steric effects, distinguishing it from other propiophenone derivatives. This compound is primarily utilized in organic synthesis, particularly in reactions involving sulfur-containing intermediates or halogen-directed coupling processes .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXPGSXEUOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644386
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-45-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid.

    Reaction Conditions: The initial step involves a Suzuki coupling reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the corresponding carboxylic acid.

    Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Oxidation: Finally, the alcohol is oxidized to the desired propiophenone using an oxidizing agent such as pyridinium chlorochromate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Addition: The carbonyl group in the propiophenone core can participate in addition reactions with nucleophiles such as Grignard reagents, forming tertiary alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and thiomethyl groups, contribute to its binding affinity and selectivity. The propiophenone core can interact with hydrophobic pockets in the target protein, while the substituents can form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of halogenated propiophenones, where variations in substituent positions and functional groups significantly alter physicochemical and reactivity profiles. Key analogues include:

Compound Name CAS Number Molecular Formula Substituent Positions/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-63-0 C₁₆H₁₄ClFOS 3'-Cl, 4'-F, 4-SCH₃ 308.8 High reactivity in sulfur-mediated coupling
3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone N/A C₁₆H₁₄ClFO₂ 3'-Cl, 4'-F, 4-OCH₃ 296.7 Enhanced solubility due to methoxy group
2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone 794573-87-8 C₁₆H₁₄ClFOS 2'-Cl, 4'-F, 4-SCH₃ 308.8 Discontinued due to synthesis challenges
3-(4-Bromophenyl)-4'-fluoropropiophenone N/A C₁₅H₁₂BrFO 4-Br, 4'-F 297.1 Bromine enhances electrophilic substitution
Propiophenone (parent compound) 93-55-0 C₉H₁₀O No substituents 134.2 Non-hazardous, used as a solvent

Key Observations:

  • Halogen Positioning : The 3'-Cl and 4'-F configuration in the target compound optimizes steric and electronic interactions for nucleophilic aromatic substitution, whereas 2'-Cl analogues (e.g., 794573-87-8) face synthetic limitations due to unfavorable steric hindrance .
  • Functional Group Effects : The thiomethyl group (-SCH₃) in the target compound increases electron density at the 4-position, facilitating sulfur-specific reactions (e.g., thioether formation) compared to methoxy (-OCH₃) derivatives, which prioritize solubility over reactivity .
  • Bromine Substitution: Brominated analogues (e.g., 3-(4-bromophenyl)-4'-fluoropropiophenone) exhibit higher electrophilicity, making them preferred for cross-coupling reactions .

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